molecular formula C11H20N4O2 B6278841 rac-tert-butyl N-[(1R,3S)-3-(azidomethyl)cyclopentyl]carbamate CAS No. 862700-60-5

rac-tert-butyl N-[(1R,3S)-3-(azidomethyl)cyclopentyl]carbamate

Cat. No.: B6278841
CAS No.: 862700-60-5
M. Wt: 240.3
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Description

Rac-tert-butyl N-[(1R,3S)-3-(azidomethyl)cyclopentyl]carbamate is a synthetic organic compound characterized by the presence of an azidomethyl group attached to a cyclopentyl ring, which is further linked to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1R,3S)-3-(azidomethyl)cyclopentyl]carbamate typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the cyclopentyl derivative. This can be achieved through the hydrogenation of cyclopentadiene.

    Azidomethyl Introduction: The azidomethyl group is introduced via nucleophilic substitution, where a suitable leaving group (e.g., a halide) on the cyclopentyl ring is replaced by an azide ion (N₃⁻).

    Carbamate Formation: The final step involves the formation of the carbamate group. This is typically done by reacting the azidomethylcyclopentyl derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The azidomethyl group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: Reduction of the azide group can yield amines, which can further react to form various derivatives.

    Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Click Chemistry: The azide group is a key component in click chemistry, facilitating the formation of triazoles through cycloaddition reactions with alkynes.

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Bioconjugation: The azide group allows for the attachment of biomolecules to various substrates, aiding in the study of biological processes.

    Drug Development: Potential use in the development of prodrugs that release active compounds upon metabolic conversion.

Medicine

    Diagnostic Imaging: Azide-containing compounds can be used in the synthesis of radiolabeled tracers for imaging techniques like PET scans.

    Therapeutics: Investigated for use in targeted drug delivery systems.

Industry

    Materials Science: Utilized in the development of polymers and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,3S)-3-(azidomethyl)cyclopentyl]carbamate largely depends on the context of its application. In click chemistry, the azide group undergoes a cycloaddition reaction with alkynes to form triazoles. In biological systems, the azide group can be reduced to an amine, which can then interact with various molecular targets, potentially altering biological pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.

    tert-Butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate: Contains an aminomethyl group instead of an azidomethyl group.

Uniqueness

Rac-tert-butyl N-[(1R,3S)-3-(azidomethyl)cyclopentyl]carbamate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity, particularly in click chemistry and bioconjugation applications. This makes it a versatile intermediate in the synthesis of complex molecules and a valuable tool in various scientific research fields.

Properties

CAS No.

862700-60-5

Molecular Formula

C11H20N4O2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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